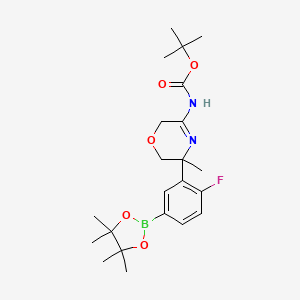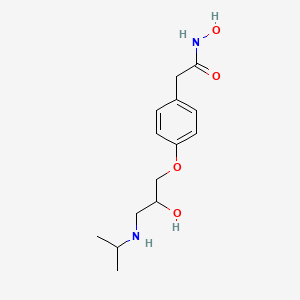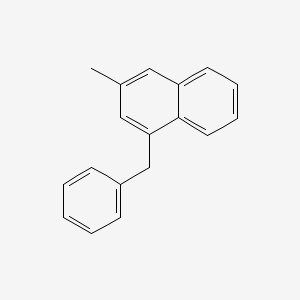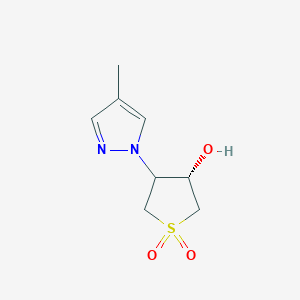
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thiolane ring, a hydroxy group, and a pyrazolyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiolane ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the pyrazolyl substituent: This step involves the formation of a pyrazole ring, which can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by subsequent attachment to the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrazolyl substituent can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism of action of (3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione: This compound is unique due to its specific combination of functional groups and ring structures.
Other thiolane derivatives: Compounds with similar thiolane rings but different substituents.
Pyrazole derivatives: Compounds with pyrazole rings but different attached groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a thiolane ring, a hydroxy group, and a pyrazolyl substituent, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12N2O3S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
(3S)-4-(4-methylpyrazol-1-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H12N2O3S/c1-6-2-9-10(3-6)7-4-14(12,13)5-8(7)11/h2-3,7-8,11H,4-5H2,1H3/t7?,8-/m1/s1 |
Clave InChI |
YJMADYVIGGFOMG-BRFYHDHCSA-N |
SMILES isomérico |
CC1=CN(N=C1)C2CS(=O)(=O)C[C@H]2O |
SMILES canónico |
CC1=CN(N=C1)C2CS(=O)(=O)CC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


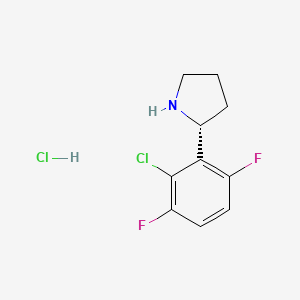

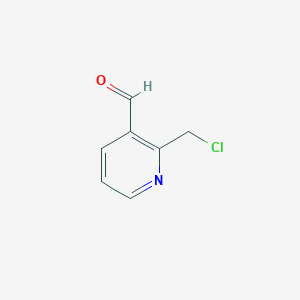
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)

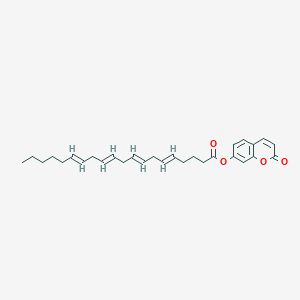
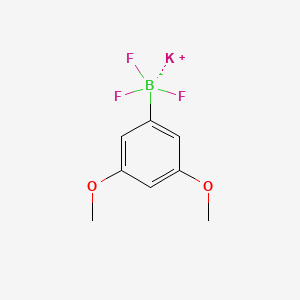

![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)
